molecular formula C21H21Cl2N3O2 B2932832 N-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-N'-(4-isopropyl-3-methylphenyl)urea CAS No. 329702-81-0

N-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-N'-(4-isopropyl-3-methylphenyl)urea

Cat. No.: B2932832
CAS No.: 329702-81-0
M. Wt: 418.32
InChI Key: KPTDWVXAYJILBC-UHFFFAOYSA-N
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Description

N-[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]-N'-(4-isopropyl-3-methylphenyl)urea is a synthetic urea derivative classified within the protox-inhibiting herbicide family. These compounds inhibit protoporphyrinogen oxidase (Protox), a critical enzyme in chlorophyll biosynthesis, leading to the accumulation of reactive oxygen species and subsequent plant cell membrane disruption . The compound features a dichlorophenyl-substituted isoxazole moiety linked via a urea bridge to a substituted phenyl group (4-isopropyl-3-methylphenyl). This structural complexity enhances target-site binding and selectivity, distinguishing it from simpler arylurea herbicides.

Properties

IUPAC Name

1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3-methyl-4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O2/c1-11(2)15-9-8-14(10-12(15)3)24-21(27)25-19-13(4)28-26-20(19)18-16(22)6-5-7-17(18)23/h5-11H,1-4H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTDWVXAYJILBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-N'-(4-isopropyl-3-methylphenyl)urea, also known as a derivative of isoxazole, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10Cl2N2O4C_{13}H_{10}Cl_{2}N_{2}O_{4} with a molecular weight of 329.14 g/mol. The compound features a dichlorophenyl group and an isoxazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H10Cl2N2O4
Molecular Weight329.14 g/mol
Boiling Point518.1 °C (predicted)
Density1.480 g/cm³ (predicted)
pKa3.25 (predicted)

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways within cells. Research indicates that compounds with similar structures often interact with specific receptors or enzymes, influencing cellular processes such as proliferation, apoptosis, and inflammatory responses.

Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models, suggesting a role in treating inflammatory diseases.
  • Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial activity against various pathogens, indicating a possible application in infectious diseases.

Case Studies

  • Study on Anticancer Effects : In a study published in PubMed, researchers investigated the effects of similar isoxazole derivatives on cancer cell lines. The results demonstrated significant cytotoxicity and inhibition of cell growth at micromolar concentrations, supporting the potential use of these compounds in cancer therapy .
  • Inflammation Model Study : A preclinical model assessing the anti-inflammatory effects of related compounds revealed a marked reduction in pro-inflammatory cytokines following treatment with the compound, indicating its therapeutic promise in managing inflammatory conditions .

Comparison with Similar Compounds

Table 1: Key Structural Features and Herbicidal Activity of Urea Derivatives

Compound Name Substituents (R1, R2) Target Enzyme (Protox Inhibition) Application Rate (g/ha) Environmental Persistence (DT50) Reference CAS/Use
Target Compound R1: 3-(2,6-dichlorophenyl)-5-methyl-isoxazole
R2: 4-isopropyl-3-methylphenyl
High (inferred) Not reported Not reported N/A (Patent-protected)
Diuron (N’-(3,4-dichlorophenyl)-N,N-dimethylurea) R1: 3,4-dichlorophenyl
R2: N,N-dimethyl
Moderate 1000–2000 90–180 days 330-54-1
Linuron (N’-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) R1: 3,4-dichlorophenyl
R2: N-methoxy-N-methyl
Moderate-to-high 500–1500 30–60 days 330-55-2
Chlorotoluron (N’-(3-chloro-4-methylphenyl)-N,N-dimethylurea) R1: 3-chloro-4-methylphenyl
R2: N,N-dimethyl
Moderate 1000–2500 20–40 days 15545-48-9
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) R1: 3-trifluoromethylphenyl
R2: N,N-dimethyl
Low-to-moderate 1500–3000 60–120 days 2164-17-2

Key Observations:

  • Substituent Effects : The 4-isopropyl-3-methylphenyl group may improve lipophilicity, aiding foliar penetration and xylem mobility, a trait shared with chlorotoluron but absent in diuron .
  • Environmental Impact : Unlike diuron (persistent in soil), the target compound’s heterocyclic structure may promote faster degradation, similar to linuron’s methoxy group reducing DT50 .

Efficacy and Selectivity

  • Broad-Spectrum Activity : The dichlorophenyl-isoxazole moiety likely extends weed control to resistant species, a limitation observed in older urea herbicides like fluometuron .
  • Resistance Management: Structural diversification (e.g., isoxazole) may delay resistance development, addressing a critical weakness of mono-substituted ureas (e.g., diuron) .

Research Findings

  • Synthetic Optimization : highlights that urea derivatives with heterocyclic substituents (e.g., thiadiazoles, isoxazoles) exhibit enhanced Protox inhibition. The target compound’s isoxazole ring aligns with this trend, suggesting superior herbicidal potency .
  • Comparative Toxicity: While diuron and linuron exhibit high aquatic toxicity, the target compound’s bulkier structure may reduce non-target organism uptake, though empirical data are needed .

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for N-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-N'-(4-isopropyl-3-methylphenyl)urea, and what optimization strategies improve yield?

  • Methodological Answer : A general approach involves coupling isoxazole and urea intermediates under acid-catalyzed conditions. For example, substituted phenyl hydrazines can be synthesized via refluxing acetophenone derivatives with HCl in ethanol, followed by recrystallization . Optimize reaction time, solvent polarity (e.g., absolute ethanol), and stoichiometry to minimize side products. Chromatographic purification (e.g., HPLC with Chromolith or Purospher® columns) ensures purity .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) based on structural analogs like Hedgehog Antagonist VIII or Pfmrk inhibitors . Employ cell-based models (e.g., cancer or microbial lines) with dose-response curves (0.1–100 µM). Include controls for cytotoxicity (MTT assay) and solvent effects (DMSO <0.1%) .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer : High-resolution LC-MS with C18 columns detects impurities and degradation products. For stability, conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor via NMR (e.g., ¹H/¹³C shifts) . FTIR confirms functional groups (e.g., urea C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How should researchers address contradictory data in bioactivity studies (e.g., variable IC₅₀ values across assays)?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity). Assess assay conditions: pH, temperature, and co-solvents may alter compound solubility or conformation . Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) identify outliers. Reference structural analogs (e.g., dichlorophenyl urea insecticides) to infer SAR trends .

Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicology?

  • Methodological Answer : Adopt tiered testing per INCHEMBIOL guidelines:

  • Phase 1 : Measure logP (octanol-water partitioning) and hydrolysis half-life (pH 5–9) .
  • Phase 2 : Microcosm studies to assess biodegradation (OECD 301F) and bioaccumulation in aquatic organisms (e.g., Daphnia magna) .
  • Phase 3 : Field trials in randomized blocks with split-split plots to model real-world exposure .

Q. How can molecular docking and dynamics improve mechanistic understanding of this compound’s bioactivity?

  • Methodological Answer : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Validate poses with MD simulations (GROMACS) over 100 ns to assess binding stability. Compare with co-crystallized inhibitors (PDB entries) to identify critical interactions (e.g., H-bonds with catalytic lysine) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:

  • Define critical process parameters (CPPs: temperature, catalyst concentration) via DOE (Plackett-Burman design).
  • Use PAT tools (e.g., in-line FTIR) for real-time monitoring.
  • Standardize purification using gradient elution on preparative HPLC .

Data Interpretation & Validation

Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Conduct ADME studies to evaluate bioavailability (e.g., Caco-2 permeability, plasma protein binding). Use PK/PD modeling to correlate exposure and effect. For example, low in vivo activity may stem from rapid hepatic metabolism (e.g., CYP450 screening) .

Q. What statistical frameworks are optimal for analyzing dose-dependent toxicity in ecotoxicology?

  • Methodological Answer : Apply probit or log-logistic models to estimate LC₅₀/EC₅₀ values. Use Bayesian hierarchical models to account for nested variability (e.g., species, exposure duration) . Sensitivity analysis identifies dominant risk factors (e.g., pH-dependent degradation) .

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